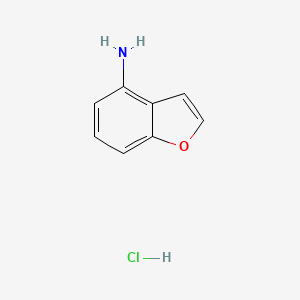

1-Benzofuran-4-amine;hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-benzofuran-4-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO.ClH/c9-7-2-1-3-8-6(7)4-5-10-8;/h1-5H,9H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRMUYKRCVHSVAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=COC2=C1)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1021871-64-6 | |

| Record name | 1-benzofuran-4-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance of the Benzofuran Scaffold in Organic Synthesis

The benzofuran (B130515) scaffold, a heterocyclic compound consisting of a fused benzene (B151609) and furan (B31954) ring, is a fundamental structural unit in a vast number of biologically active natural products and synthetic molecules. Current time information in Bangalore, IN.nih.govtandfonline.com First synthesized in 1870, the benzofuran ring system has since become a focal point for research due to its wide-ranging potential applications in medicinal chemistry, agrochemicals, and materials science. rsc.orgacs.org

Benzofuran derivatives are known to exhibit a remarkable spectrum of pharmacological activities, including antimicrobial, antifungal, anti-inflammatory, and antitumor properties. nih.gov This has established the benzofuran moiety as a "privileged structure," meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity. rsc.org Consequently, medicinal chemists frequently utilize benzofuran as a building block for designing novel therapeutic agents. nih.govtandfonline.com The development of efficient synthetic methods for creating substituted benzofurans is an active and rapidly advancing area of organic chemistry, employing strategies that range from classical cyclization reactions to modern transition-metal-catalyzed processes. acs.orgjocpr.com

Overview of Amine Derivatives in Contemporary Chemical Research

Amines, organic compounds derived from ammonia (B1221849), are fundamental to organic and medicinal chemistry. ijrpr.combritannica.com Classified as primary, secondary, or tertiary based on the number of organic groups attached to the nitrogen atom, their unique reactivity and ability to form hydrogen bonds make them indispensable in a variety of scientific fields. britannica.comperlego.com

In medicinal chemistry, amine functional groups are key components in a vast array of pharmaceuticals, including analgesics, antidepressants, antibiotics, and anticancer agents. ijrpr.comshreeganeshchemical.com Their presence can significantly influence a molecule's bioavailability and its ability to interact with biological targets like enzymes and receptors. shreeganeshchemical.com Beyond pharmaceuticals, amine derivatives are crucial in materials science for the synthesis of polymers, plastics, and catalysts. ijrpr.comshreeganeshchemical.com They also serve as vital intermediates in the production of agrochemicals such as pesticides and herbicides. shreeganeshchemical.comwhamine.com The versatility of amines ensures their continued importance as a central focus of research and development across multiple industries. ijrpr.comwhamine.com

Structural Context of 1 Benzofuran 4 Amine;hydrochloride As a Key Research Target

Strategies for Benzofuran Core Construction

The formation of the benzofuran ring is the critical step in the synthesis of 1-Benzofuran-4-amine hydrochloride. The chosen strategy often depends on the availability of starting materials, desired substitution patterns, and reaction efficiency.

Cyclization Reactions for Benzofuran Ring Formation

Cyclization reactions are the most common and versatile methods for constructing the benzofuran nucleus. These can be initiated through various means, including intramolecular processes, metal catalysis, acid or base catalysis, oxidative conditions, and radical pathways.

Intramolecular cyclization represents a direct and efficient route to the benzofuran core. A prominent example is the cyclization of ortho-alkynylphenols. rsc.orgmdpi.com This method involves the formation of a carbon-oxygen bond through the attack of the phenolic oxygen onto the adjacent alkyne moiety. rsc.org The reaction can be promoted by various catalysts, including bases and transition metals. rsc.orgmdpi.com For instance, the use of a strong organic superbase like phosphazene P4-tBu has been shown to effectively catalyze the intramolecular cyclization of o-alkynylphenyl ethers to yield 2,3-disubstituted benzofurans. rsc.orgmdpi.com Another approach involves the gold-catalyzed intramolecular alkoxyboration of alkynes, which provides access to 3-boronate-substituted benzofurans from readily available ortho-alkynyl phenols. thieme-connect.com

| Starting Material | Catalyst/Reagent | Product | Reference |

| o-alkynylphenyl ether | Phosphazene P4-tBu | 2,3-disubstituted benzofuran | rsc.orgmdpi.com |

| o-alkynyl phenol (B47542) | Gold catalyst | 3-boronate-substituted benzofuran | thieme-connect.com |

Transition metal catalysis plays a pivotal role in modern organic synthesis, and the formation of benzofurans is no exception. Palladium, copper, and iron catalysts are frequently employed to facilitate these cyclizations.

Palladium-Catalyzed Synthesis: Palladium catalysts are widely used for benzofuran synthesis. thieme-connect.comorganic-chemistry.org One common method involves the Sonogashira cross-coupling of 2-halophenols with terminal alkynes, followed by an intramolecular cyclization. organic-chemistry.orgnih.gov Palladium nanoparticles have been demonstrated to be effective catalysts for a one-pot synthesis of various benzofurans under ambient conditions. thieme-connect.comorganic-chemistry.org Another palladium-catalyzed approach is the C–H activation/oxidation tandem reaction of 2-hydroxystyrenes with iodobenzenes. rsc.org Furthermore, palladium-catalyzed carbonylative intramolecular synthesis of benzofuran-2(3H)-ones from 2-hydroxybenzyl alcohols has been developed using formic acid as a carbon monoxide source. rsc.org The regioselective C–H arylation of benzofurans with triarylantimony difluorides is another palladium-catalyzed method for synthesizing 2-arylbenzofurans. mdpi.com

| Reactants | Catalyst System | Product | Reference |

| 2-halophenol, terminal alkyne | Palladium nanoparticles | Substituted benzofuran | thieme-connect.comorganic-chemistry.org |

| 2-hydroxystyrene, iodobenzene | Palladium catalyst | Substituted benzofuran | rsc.org |

| 2-hydroxybenzyl alcohol | Palladium catalyst, formic acid | Benzofuran-2(3H)-one | rsc.org |

| Benzofuran, triarylantimony difluoride | Pd(OAc)2, CuCl2 | 2-Arylbenzofuran | mdpi.com |

Copper-Catalyzed Synthesis: Copper catalysts offer a cost-effective and efficient alternative for benzofuran synthesis. rsc.orgresearchgate.net A notable method is the copper-catalyzed aerobic oxidative cyclization of phenols and alkynes in a one-pot procedure. rsc.orgresearchgate.net This transformation involves a sequential nucleophilic addition of phenols to alkynes followed by oxidative cyclization. rsc.org Copper catalysis is also effective in the intramolecular dehydrogenative C–H/O–H coupling to form benzofurans. rsc.org Additionally, copper-catalyzed tandem reactions involving o-iodophenols, acyl chlorides, and phosphorus ylides provide a rapid route to functionalized benzofurans. organic-chemistry.org A three-component tandem cyclization of terminal alkynes, salicylaldehydes, and indoles catalyzed by copper has also been developed to synthesize indole-benzofuran bis-heterocycles. acs.org

Iron-Catalyzed Synthesis: Iron, being an earth-abundant and low-cost metal, has gained attention in catalytic applications. Iron-catalyzed methods for benzofuran synthesis include the tandem oxidative coupling and annulation of phenols with β-keto esters. thieme-connect.comacs.org This Pechmann-type condensation results in the formation of polysubstituted benzofurans. thieme-connect.com Iron catalysts have also been utilized in the reductive cyclization of 1,6-enynes to produce 3-acylbenzofurans. rsc.org A one-pot process using iron(III)-catalyzed halogenation of an aryl ring followed by iron- or copper-catalyzed O-arylation has been developed for the synthesis of various benzofuran analogues. nih.gov Furthermore, recent studies have explored the iron-catalyzed skeletal editing of benzofurans through boron insertion and silicon migration, offering new routes to cyclic boronic acids and silicon-containing arylalkenes. chinesechemsoc.org

Acid and base-catalyzed reactions provide classical yet effective pathways to the benzofuran core.

Acid-Catalyzed Reactions: Acid-catalyzed cyclization of compounds containing a carbonyl group through dehydration is a known method. rsc.org Clays have been used as catalysts in the solvent-free Knoevenagel condensation of benzofuran-3(2H)-one with α,β-dicarbonyl compounds under microwave irradiation to synthesize acyl-aurones. mdpi.com An unusual Brønsted acid-catalyzed benzofuran ring opening and furan (B31954) ring closure sequence has been reported for the formation of tri- and tetrasubstituted furans from benzofuranyl carbinols and 1,3-dicarbonyls. acs.org

Base-Catalyzed Reactions: Base-catalyzed condensation of o-hydroxyphenones with 1,1-dichloroethylene leads to highly functionalized benzofurans via a rearrangement of an intermediate chloromethylene furan under mild acidic conditions. organic-chemistry.org The Perkin rearrangement, a base-catalyzed conversion of 3-halocoumarins to benzofuran-2-carboxylic acids, can be significantly accelerated using microwave irradiation. nih.gov Furthermore, an N-heterocyclic carbene (NHC)/base-catalyzed cascade reaction involving intramolecular hydroacylation, Stetter reaction, and a base-catalyzed rearrangement has been developed for the synthesis of functionalized benzofuranones. nih.govacs.org

Oxidative cyclization offers another strategic approach to benzofuran synthesis. This can be achieved through various metal-catalyzed and metal-free methods. For instance, a palladium-catalyzed oxidative cyclization of o-cinnamyl phenols using benzoquinone as an oxidant provides functionalized 2-benzyl benzo[b]furans. organic-chemistry.orgresearchgate.net A Suzuki–Miyaura coupling followed by an oxidative cyclization strategy has also been employed for the synthesis of benzofurans. acs.org Palladium(II)-mediated dehydrogenative cyclization of carbonyl-functionalized precursors is another promising method. nih.gov Furthermore, designed zinc and manganese complexes in the presence of TEMPO as an oxidant have been used for the efficient oxidative cyclization of 2′-hydroxychalcones to flavones, a reaction that can be adapted for benzofuran synthesis. organic-chemistry.org

Radical reactions provide a unique avenue for the construction of the benzofuran skeleton. Recent research has shown that heteroatom-centered anions can act as super-electron-donors to initiate radical reactions for the synthesis of 3-substituted benzofurans. nih.gov This intermolecular radical coupling reaction works with phosphines, thiols, and anilines. nih.gov The reaction mechanism is believed to proceed through a radical pathway initiated by a single electron transfer. nih.govrsc.org

Installation and Modification of the Amine Functionality at the C-4 Position

Once the benzofuran ring system is in place, the next critical phase is the introduction of the amine group at the C-4 position. This can be achieved through various chemical transformations.

A widely used and reliable method for introducing an amino group onto an aromatic ring is through the reduction of a corresponding nitro compound. wikipedia.org For the synthesis of 1-Benzofuran-4-amine, this would involve the synthesis of 4-nitrobenzofuran (B7810232) as a key intermediate. The nitro group can then be reduced to the target amine.

The reduction of aromatic nitro compounds can be accomplished using a variety of reagents and conditions. wikipedia.org Catalytic hydrogenation is a common method, employing catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide, or Raney nickel. wikipedia.orgresearchgate.net This method is often clean and efficient.

Alternatively, metal-acid systems are effective. A classic example is the use of tin (Sn) in the presence of a strong acid like hydrochloric acid (HCl), which reduces the nitro group to an ammonium (B1175870) salt. youtube.com Subsequent neutralization with a base liberates the free amine. youtube.com Iron metal in an acidic medium, such as acetic acid, is another frequently used reducing system. wikipedia.org

Table 3: Reagents for the Reduction of 4-Nitrobenzofuran

| Reagent/System | Conditions | Product Form |

| Pd/C, H₂ | Room Temperature | Amine |

| Sn, HCl | Heat | Ammonium Salt youtube.com |

| Fe, Acetic Acid | Reflux | Amine wikipedia.org |

| Zinc, Ammonium Chloride | - | Hydroxylamine wikipedia.org |

| Sodium Hydrosulfite | - | Amine |

The choice of reducing agent can be critical to avoid the reduction of other functional groups that may be present on the benzofuran ring. Selective reduction of a nitro group in the presence of other reducible functionalities is a key consideration in multi-step syntheses. researchgate.net

The introduction of an amine group via nucleophilic aromatic substitution (SNAr) is a plausible, though less common, strategy for synthesizing 4-aminobenzofurans. This approach would require a benzofuran ring substituted with a good leaving group, such as a halogen, at the C-4 position. The reaction would then involve the displacement of this leaving group by an amine nucleophile, such as ammonia (B1221849) or a primary amine.

An interesting approach that can lead to aminobenzofurans is the Smiles rearrangement. researchgate.net This intramolecular nucleophilic aromatic substitution involves the preliminary conversion of a hydroxybenzofuran to a 2-aryloxy-2-methylpropionamide. researchgate.net This intermediate then rearranges in the presence of a base like sodium hydride to form the amino-substituted benzofuran. researchgate.net This has been successfully applied to 4-hydroxybenzofuran to yield 4-aminobenzofuran. researchgate.net

Reductive amination is a powerful method for forming C-N bonds and could be applied to the synthesis of 4-aminobenzofuran if a suitable carbonyl precursor can be generated. This would involve the reaction of a 4-formylbenzofuran or a 4-ketobenzofuran with an amine source, such as ammonia or an ammonium salt, in the presence of a reducing agent.

While direct examples for 4-carbonyl benzofurans are not abundant, the general principle of reductive amination is well-established. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), or catalytic hydrogenation. The reaction proceeds through the in-situ formation of an imine or enamine, which is then reduced to the corresponding amine. The synthesis of the required 4-carbonyl benzofuran precursor would be a critical step for this pathway.

Direct amination involves the formation of a C-N bond via the functionalization of a C-H bond, representing a highly atom-economical approach. Recent advances in catalysis have made such transformations more feasible.

For benzofuran systems, metal-catalyzed amination reactions have been reported. For instance, a copper-catalyzed electrophilic amination of heteroarenes with O-benzoyl hydroxylamines has been shown to be effective. organic-chemistry.org This reaction proceeds via a one-pot C-H alumination.

Another powerful strategy involves the use of palladium catalysis. The palladium/norbornene-catalyzed ortho-amination/ipso-Heck cyclization has been used to construct C3,C4-disubstituted indoles, and benzofuran has been shown to be a competent substrate in related coupling reactions. nih.gov While not a direct amination of the benzofuran itself, it showcases the utility of modern catalytic methods in constructing complex, aminated heterocyclic systems.

Furthermore, scandium triflate has been used to catalyze the [4+1] cycloaddition of in-situ generated ortho-quinone methides with isocyanides to afford 2-aminobenzofurans. nih.govacs.orgnih.gov This highlights the potential of Lewis acid catalysis in the synthesis of aminobenzofuran derivatives.

Formation of the Hydrochloride Salt

The conversion of 1-benzofuran-4-amine to its hydrochloride salt is a fundamental acid-base reaction that enhances the compound's stability and modifies its physical properties, such as solubility. This process is crucial for its purification and handling in various applications.

Acid-Base Reactions for Salt Formation

The formation of 1-benzofuran-4-amine hydrochloride involves the reaction of the basic amine group with hydrochloric acid (HCl). britannica.comspectroscopyonline.com In this reaction, the lone pair of electrons on the nitrogen atom of the amine acts as a proton acceptor (a Brønsted-Lowry base), while hydrochloric acid acts as a proton donor (a Brønsted-Lowry acid). youtube.com The proton (H⁺) from HCl is transferred to the amine group, forming an ammonium cation, and the chloride ion (Cl⁻) becomes the counter-ion, resulting in the ionic salt, 1-benzofuran-4-amine hydrochloride. spectroscopyonline.comyoutube.com

This reaction is typically vigorous when using strong mineral acids like HCl. britannica.com The resulting salt is an ionic compound, which often presents as a crystalline solid. youtube.comoxfordreference.com The formation of the hydrochloride salt is a common strategy employed in medicinal chemistry to improve the water solubility and bioavailability of drug candidates containing amine functional groups. spectroscopyonline.comyoutube.com The reaction is reversible and can be treated with a strong base, such as sodium hydroxide (B78521) (NaOH), to regenerate the free amine. britannica.comyoutube.com

Table 1: Reactants and Products in Hydrochloride Salt Formation

| Reactant | Role | Product |

| 1-Benzofuran-4-amine | Base (Proton Acceptor) | 1-Benzofuran-4-ammonium cation |

| Hydrochloric Acid (HCl) | Acid (Proton Donor) | Chloride anion (Cl⁻) |

Purification and Isolation Techniques for Hydrochloride Salts (e.g., Recrystallization)

Recrystallization is a primary technique for purifying solid organic compounds, including hydrochloride salts like 1-benzofuran-4-amine hydrochloride. mt.com The principle of recrystallization relies on the differential solubility of the compound and its impurities in a chosen solvent at different temperatures. mt.com An ideal solvent for recrystallization will dissolve the compound sparingly at room temperature but will dissolve it completely at an elevated temperature.

The process generally involves the following steps:

Solvent Selection: A suitable solvent or solvent system is chosen. For amine hydrochlorides, alcohols like ethanol (B145695) or isopropanol (B130326) are often considered. researchgate.net Sometimes, a co-solvent like diethyl ether may be added to induce precipitation. researchgate.net

Dissolution: The crude hydrochloride salt is dissolved in a minimum amount of the hot solvent to create a saturated solution.

Filtration (optional): If insoluble impurities are present, a hot filtration step can be performed to remove them.

Crystallization: The hot, saturated solution is allowed to cool slowly. As the temperature decreases, the solubility of the hydrochloride salt drops, leading to the formation of pure crystals. Impurities, being present in smaller amounts, remain dissolved in the solvent.

Isolation: The purified crystals are collected by filtration, typically using a Buchner funnel.

Washing: The collected crystals are washed with a small amount of cold solvent to remove any adhering mother liquor containing impurities.

Drying: The purified crystals are then dried to remove any residual solvent.

For amine hydrochlorides, it is important to use anhydrous solvents to prevent the salt from dissolving or hydrolyzing. google.com Washing the salt with organic solvents like ethyl acetate (B1210297) and hexane (B92381) can also be an effective simple purification step. researchgate.net

Green Chemistry Approaches in 1-Benzofuran-4-amine Synthesis

Green chemistry principles are increasingly being applied to the synthesis of heterocyclic compounds like benzofurans to reduce environmental impact. These approaches focus on minimizing waste, using less hazardous substances, and improving energy efficiency.

Solvent-Free Reaction Protocols

Solvent-free, or neat, reactions represent a significant advancement in green chemistry by eliminating the use of volatile organic solvents, which are often toxic, flammable, and contribute to environmental pollution. thieme-connect.comcem.com Conducting reactions without a solvent can lead to higher reactant concentrations, which may accelerate reaction rates. thieme-connect.com

Several solvent-free methods for the synthesis of benzofuran derivatives have been developed. For instance, the Rap-Stoermer condensation of salicylaldehydes with α-haloketones can be performed at room temperature using potassium fluoride (B91410) on alumina (B75360) (KF/Al2O3) as a solid support and catalyst, avoiding the need for a solvent. Another approach involves the copper(I) oxide nanoparticle-catalyzed multicomponent reaction of 2-hydroxybenzaldehydes, secondary amines, and alkynes under solvent-free conditions at 100 °C. thieme-connect.com Nickel-catalyzed C–H/O–H dual functionalization of phenols with mandelic acids has also been achieved under solvent-free conditions to produce 3-aryl benzofuran-2(3H)-ones. rsc.org These methods often offer advantages such as high atom economy, simplified workup procedures, and the potential for catalyst recycling. thieme-connect.comrsc.org

Microwave-Assisted Synthetic Routes

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry, significantly reducing reaction times, often from hours to minutes, and improving yields compared to conventional heating methods. scispace.comsapub.org This technique can be applied to both solution-phase and solvent-free reactions. cem.com

The synthesis of various benzofuran derivatives has been successfully achieved using microwave irradiation. For example, the reaction of ethyl-3-hydroxybenzofuran-2-carboxylate with aromatic amines in the presence of catalytic hydrochloric acid can be accelerated using microwave heating. scispace.com Microwave irradiation has also been employed for the synthesis of benzofuran-3(2H)-ones, providing a rapid and facile route to these compounds. researchgate.netnih.gov The combination of microwave heating with solvent-free conditions further enhances the green credentials of a synthetic protocol. scispace.com

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of Benzofuran Analogs

| Method | Reaction Time | Yield | Reference |

| Conventional Heating | 9 hours | Comparable to Microwave | scispace.com |

| Microwave Irradiation | Minutes | Comparable to Conventional | scispace.comsapub.org |

Ultrasound-Assisted Synthetic Methodologies

Ultrasound-assisted synthesis is another green chemistry technique that utilizes the energy of ultrasonic waves to accelerate chemical reactions. This method, known as sonochemistry, can lead to shorter reaction times, milder reaction conditions, and improved yields. researchgate.net

The synthesis of 2-substituted benzofurans has been accomplished using ultrasound irradiation in a one-pot, sequential C-C coupling and C-O bond formation reaction. nih.govresearchgate.net This method offers a convenient and efficient route to a variety of benzofuran derivatives. nih.govresearchgate.net Similarly, the synthesis of benzofuran-appended oxadiazole molecules has been achieved with moderate to good yields under basic, ultrasound-assisted conditions, a significant improvement over conventional methods that require longer reaction times and result in lower yields. mdpi.comnih.gov

Utilization of Deep Eutectic Solvents (DES)

Deep Eutectic Solvents (DES) have emerged as a promising class of green solvents for a variety of chemical transformations, offering advantages such as low cost, low toxicity, and biodegradability. While the direct synthesis of this compound using DES has not been extensively documented in publicly available literature, the application of these solvents in the synthesis of related benzofuran derivatives suggests their potential utility.

Research has demonstrated the successful use of DES in the synthesis of other aminobenzofurans. For instance, a copper-catalyzed, one-pot synthesis of 3-aminobenzofurans has been achieved in a deep eutectic solvent, highlighting the role of DES as both the solvent and a promoter of the reaction. cdnsciencepub.com These reactions often proceed under mild conditions with good to excellent yields. cdnsciencepub.com

The common components of DES used in organic synthesis include choline (B1196258) chloride as the hydrogen bond acceptor, paired with hydrogen bond donors like urea (B33335), glycerol, or ethylene (B1197577) glycol. nih.gov The choice of DES components can influence the reaction outcome, and their recyclability makes them an attractive option for sustainable chemical processes. nih.gov

Given the successful application of DES in the synthesis of analogous compounds, their investigation for the synthesis of 1-Benzofuran-4-amine represents a logical next step. Future research could explore the feasibility of adapting existing synthetic routes, such as the Smiles rearrangement of 4-hydroxybenzofuran, to a DES-based system. This could potentially lead to a more environmentally friendly and efficient production method.

Table 1: Examples of Deep Eutectic Solvents Used in Benzofuran Synthesis

| Hydrogen Bond Acceptor | Hydrogen Bond Donor | Molar Ratio | Application |

| Choline Chloride | Urea | 1:2 | Synthesis of N-substituted pyrroles and furans |

| Choline Chloride | Glycerol | 1:2 | Synthesis of aurones |

| Choline Chloride | Ethylene Glycol | 1:3 | General solvent for organic reactions |

This table presents examples of DES systems and their applications in the synthesis of related heterocyclic compounds, suggesting potential systems for the synthesis of 1-Benzofuran-4-amine.

Considerations for Industrial Scale-Up and Production

A plausible synthetic route to 4-aminobenzofuran, the free base of the target compound, involves the Smiles rearrangement of 4-hydroxybenzofuran. researchgate.net This intramolecular nucleophilic aromatic substitution reaction can be a powerful tool for arene functionalization. scispace.com

Key considerations for the industrial scale-up of this process include:

Raw Material Sourcing and Purity: The availability and quality of starting materials, such as 4-hydroxybenzofuran, are critical for consistent production. Impurities in the starting materials can affect reaction yield and purity of the final product.

Reaction Conditions Optimization: Translating a laboratory-scale reaction to an industrial setting often requires re-optimization of reaction parameters. For the Smiles rearrangement, this would include temperature, reaction time, and the choice of base and solvent. While lab-scale syntheses may use strong bases like sodium hydride in solvents like DMF, industrial processes might favor less hazardous and more easily handled reagents and solvents. researchgate.net

Process Safety: The potential hazards associated with the reagents and reaction conditions must be thoroughly assessed. For instance, the use of flammable solvents or highly reactive reagents requires appropriate engineering controls and safety protocols. The thermal stability of intermediates and the final product is also a critical safety parameter.

Product Isolation and Purification: The isolation of 4-aminobenzofuran from the reaction mixture and its subsequent purification are key steps. On a large scale, methods like crystallization are often preferred over chromatographic techniques due to cost and throughput. The choice of solvent for crystallization is crucial for obtaining the desired purity and crystal form.

Formation of the Hydrochloride Salt: The conversion of 4-aminobenzofuran to its hydrochloride salt is typically achieved by treating a solution of the free base with hydrogen chloride. blogspot.com The hydrogen chloride can be introduced as a gas or as a solution in an appropriate solvent, such as isopropanol or ethanol. blogspot.com The precipitation of the salt is a critical step, and factors like temperature, concentration, and agitation can influence the particle size and morphology of the final product, which in turn affect its handling and formulation properties. acs.org

Waste Management: Industrial chemical processes generate waste streams that must be managed responsibly. The development of a green and sustainable process would involve minimizing waste generation and exploring options for solvent recycling.

Table 2: Potential Industrial Synthesis Parameters for this compound

| Step | Process | Key Parameters |

| 1 | Synthesis of 4-aminobenzofuran (via Smiles Rearrangement) | Reactants: 4-hydroxybenzofuran, aminating agent. Solvent: High-boiling point, inert solvent. Base: Industrially viable base (e.g., sodium hydroxide). Temperature: Optimized for reaction rate and selectivity. |

| 2 | Purification of 4-aminobenzofuran | Method: Crystallization. Solvent: Selected for high yield and purity. |

| 3 | Formation of Hydrochloride Salt | Reactant: 4-aminobenzofuran, Hydrogen Chloride (gas or solution). Solvent: Anhydrous alcohol (e.g., isopropanol, ethanol). Control: Temperature and rate of addition to control precipitation. |

This table outlines a hypothetical industrial process and key parameters based on established chemical principles and practices for similar compounds.

Reactivity of the Benzofuran Ring System

The benzofuran ring is an aromatic system that generally undergoes electrophilic substitution rather than addition reactions. The fusion of the benzene and furan rings, along with the activating, ortho-para directing amino group at the 4-position, influences the regioselectivity and rate of these reactions.

The amine group at the C-4 position is a powerful activating group, directing electrophilic attacks to the ortho and para positions. Due to the structure of the benzofuran ring, the positions susceptible to electrophilic attack are C-5 and C-7 on the benzene portion of the ring, and C-2 and C-3 on the furan portion. Theoretical calculations on related 5-aminobenzofurans have shown that the positions ortho to the amine group are highly susceptible to electrophilic attack. researchgate.net For 4-aminobenzofuran, this suggests that the C-5 position is particularly activated.

In a study involving the synthesis of the naturally occurring furocarbazole alkaloid, furostifoline, a 4-amino-7-methylbenzofuran was subjected to electrophilic aromatic substitution with an iron complex salt, which proceeded quantitatively. clockss.org This highlights the high reactivity of the aminobenzofuran system towards electrophiles.

Table 1: Regioselectivity in Electrophilic Aromatic Substitution of 4-Aminobenzofuran

| Position | Electronic Effect of -NH2 Group | Predicted Reactivity |

|---|---|---|

| C-5 | ortho, activating | High |

| C-7 | para to furan oxygen, meta to amine | Moderate |

| C-2 / C-3 | Furan ring positions | Influenced by heteroatom |

This table is a predictive representation based on general principles of electrophilic aromatic substitution.

Nucleophilic aromatic substitution (SNAr) reactions typically require the presence of strong electron-withdrawing groups positioned ortho or para to a good leaving group to stabilize the negatively charged Meisenheimer complex intermediate. wikipedia.orglibretexts.orglibretexts.org The 4-amino group in 1-benzofuran-4-amine is an electron-donating group, which deactivates the ring towards nucleophilic attack.

However, SNAr reactions can occur on benzofuran rings under specific circumstances, particularly when highly activated substrates are used. For instance, a tandem SNAr-cyclocondensation strategy has been developed for the synthesis of fluorinated 3-aminobenzofurans. rsc.org In this process, a fluorine atom on a perfluorobenzonitrile precursor is displaced by an amine nucleophile. rsc.org Another relevant transformation is the Smiles rearrangement, an intramolecular nucleophilic aromatic substitution, which has been used to convert 4- and 5-hydroxybenzofurans into their corresponding amino derivatives. researchgate.net This reaction proceeds via the preliminary conversion of the phenol to a 2-aryloxy-2-methylpropionamide, followed by an intramolecular ipso-displacement. researchgate.net

The benzofuran ring system can participate in cycloaddition reactions. A notable and efficient method for constructing the 2-aminobenzofuran scaffold is through a [4+1] cycloaddition reaction. nih.govnih.gov This reaction involves the in-situ generation of ortho-quinone methides (o-QMs) from precursors like o-hydroxybenzhydryl alcohols, which then react with isocyanides. nih.govorganic-chemistry.orgnih.gov

The mechanism involves the Lewis acid-catalyzed generation of the o-QM, which acts as the four-atom component. thieme-connect.com The isocyanide provides the one-atom component. The reaction proceeds through the nucleophilic addition of the isocyanide to the o-QM, followed by an intramolecular cyclization and subsequent isomerization to yield the 2-aminobenzofuran product. nih.gov This methodology is highly efficient, proceeds under mild conditions, and tolerates a wide range of substrates, including those with both electron-donating and electron-withdrawing groups. organic-chemistry.orgresearchgate.net

Table 2: Key Features of [4+1] Cycloaddition for Aminobenzofuran Synthesis

| Feature | Description | Reference |

|---|---|---|

| Reactants | ortho-quinone methides (in situ generated), Isocyanides | nih.govnih.gov |

| Catalyst | Lewis Acids (e.g., Sc(OTf)₃) | organic-chemistry.orgthieme-connect.com |

| Mechanism Steps | Nucleophilic addition, Intramolecular cyclization, Isomerization | nih.govnih.gov |

| Conditions | Mild, ambient temperature | thieme-connect.comresearchgate.net |

| Outcome | Efficient, high-yield synthesis of 2-aminobenzofurans | organic-chemistry.org |

The benzofuran core can undergo oxidative transformations, leading to various functionalized derivatives. Syntheses involving oxidative conditions have been developed to access benzofuran derivatives directly. researchgate.net For example, some catalytic cycles in benzofuran synthesis involve an oxidative addition step, often mediated by transition metals like palladium or copper. nih.govacs.org In one such mechanism, a copper catalyst facilitates a radical transfer, followed by cyclization and oxidation to generate the benzofuran ring system. acs.org While specific studies on the direct oxidation of the 1-benzofuran-4-amine core are limited, the related saturated compound, 4,5,6,7-tetrahydro-1-benzofuran-4-amine, can be oxidized to form corresponding ketones or aldehydes. This suggests the benzofuran core possesses a susceptibility to oxidative cleavage or modification under certain conditions.

Transformations Involving the Amine Functionality

The primary amine group at the C-4 position is a key site of reactivity, behaving as a potent nucleophile.

The lone pair of electrons on the nitrogen atom of the 4-amino group makes it nucleophilic and capable of reacting with a variety of electrophiles. This is a characteristic reaction for aromatic amines. ucy.ac.cy The amine group can participate in nucleophilic substitution reactions, serving as the nucleophile to displace a leaving group on another molecule. This reactivity is fundamental to building more complex molecules from the 4-aminobenzofuran scaffold. For example, in the synthesis of fluorinated benzofurans, various amines are reacted with a tetrafluorobenzonitrile in a nucleophilic aromatic substitution where the amine acts as the incoming nucleophile. rsc.org Similarly, the synthesis of various biologically active compounds involves the reaction of an amine with an electrophilic partner. royalsocietypublishing.org The amine group can readily undergo reactions such as acylation, alkylation, and sulfonylation to form the corresponding amides, secondary/tertiary amines, and sulfonamides.

Table 3: Common Nucleophilic Reactions of the 4-Amino Group

| Reaction Type | Electrophile | Product Type |

|---|---|---|

| Acylation | Acyl Halide, Anhydride (B1165640) | Amide |

| Alkylation | Alkyl Halide | Secondary/Tertiary Amine |

| Sulfonylation | Sulfonyl Chloride | Sulfonamide |

| Schiff Base Formation | Aldehyde, Ketone | Imine |

Acylation Reactions (e.g., N-Acylation)

N-acylation of the primary amine group in benzofuran derivatives is a common transformation. For instance, treating 2-benzoyl-1-benzofuran-3-amine with acetic anhydride results in the corresponding N-acetylated product. researchgate.net This reaction proceeds through the nucleophilic attack of the amine's lone pair of electrons on the electrophilic carbonyl carbon of the acylating agent. A study on 2-(4-chlorobenzoyl)-1-benzofuran-3-amine demonstrated that acetylation of the amine led to a significant improvement in its inhibitory activity against certain enzymes. acs.org

The general mechanism for N-acylation involves the formation of a tetrahedral intermediate, which then collapses to form the amide and a leaving group. The reaction is often carried out in the presence of a base to neutralize the acid byproduct.

Table 1: Examples of N-Acylation of Benzofuran Amines

| Starting Material | Acylating Agent | Product | Reference |

| 2-Benzoyl-1-benzofuran-3-amine | Acetic Anhydride | N-(2-Benzoyl-1-benzofuran-3-yl)acetamide | researchgate.net |

| 2-(4-Chlorobenzoyl)-1-benzofuran-3-amine | Acetic Anhydride | N-[2-(4-Chlorobenzoyl)-1-benzofuran-3-yl]acetamide | acs.org |

Alkylation Reactions (e.g., N-Alkylation)

The amine group of benzofuran amines can undergo N-alkylation with various alkylating agents. For example, N-activated 2-benzoyl-1-benzofuran-3-amine derivatives have been successfully alkylated with ethyl bromoacetate. researchgate.net Furthermore, methylation of ethyl N-(2-benzoyl-1-benzofuran-3-yl)carbamate yields the corresponding N-methyl carbamate. researchgate.net These reactions typically follow an SN2 mechanism where the amine acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide.

A study described the N-alkylation of a benzofuran-2-carboxamide (B1298429) scaffold with N-(3-(piperidin-1-yl)propyl) to introduce a basic protonatable nitrogen. nih.gov This highlights the utility of N-alkylation in modifying the properties of benzofuran derivatives. The use of acetals as alkylating agents in the presence of TMSOTf and 2,4,6-collidine has also been reported for the alkylation of benzofuran itself. sioc-journal.cn

Oxidation of the Amine Group

The oxidation of the amine group on the benzofuran ring can lead to the formation of various products depending on the oxidizing agent and reaction conditions. While specific studies on the direct oxidation of the amine group of 1-benzofuran-4-amine are not prevalent in the provided results, the oxidation of the benzofuran ring system itself is documented. Biomimetic oxidation of benzofurans using hydrogen peroxide catalyzed by Mn(III) porphyrins can lead to the formation of epoxides and other oxygenated derivatives. mdpi.com In the presence of ammonia, which can be generated from a co-catalyst, the epoxide intermediate can be attacked to form an amino derivative (BF-NH2). mdpi.com This suggests that under oxidative conditions, the benzofuran ring and the amine group could both be susceptible to reaction.

Diazotization and Subsequent Coupling Reactions

Primary aromatic amines like 1-benzofuran-4-amine can undergo diazotization, a reaction that converts the amine into a diazonium salt. numberanalytics.com This is typically achieved by treating the amine with sodium nitrite (B80452) in the presence of a strong acid, such as hydrochloric acid. numberanalytics.com The resulting diazonium salt is a versatile intermediate that can participate in various coupling reactions. numberanalytics.com

For instance, diazonium salts can be used in cyclization reactions to synthesize other heterocyclic systems, including different benzofuran structures. numberanalytics.com Azo coupling reactions, where the diazonium ion reacts with an activated aromatic compound, are another common application, leading to the formation of azo compounds. researchgate.net A method for preparing 5-amino benzofuran-2-carboxylic esters involves the diazotization of aniline (B41778) and subsequent coupling with salicylaldehyde. google.com

Formation of Imine-Linked Conjugates (Schiff Base Formation)

The primary amine functionality of 1-benzofuran-4-amine allows for the formation of imines, also known as Schiff bases, through condensation with aldehydes or ketones. nih.gov This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form the characteristic C=N double bond of the imine. nih.gov

Porphyrin-Schiff base conjugates have been synthesized by the condensation of an amine-containing tetrapyrrolic macrocycle with an appropriate benzaldehyde. nih.gov This strategy is used to introduce specific functionalities into larger molecular frameworks. nih.gov The formation of imines is a reversible reaction, and the stability of the resulting imine can be influenced by the electronic and steric properties of the reactants.

Influence of the Hydrochloride Salt on Reactivity

The hydrochloride salt form of 1-benzofuran-4-amine significantly influences its reactivity, primarily by affecting the protonation state of the amine group.

Impact on Protonation States and Lone-Pair Availability

In 1-benzofuran-4-amine hydrochloride, the amine group exists in its protonated form as an ammonium salt (R-NH3+ Cl-). spectroscopyonline.com This protonation has a profound impact on the nucleophilicity of the nitrogen atom. The lone pair of electrons on the nitrogen, which is responsible for its nucleophilic character in reactions like acylation and alkylation, is engaged in a bond with a proton. spectroscopyonline.com Consequently, the protonated amine is a much weaker nucleophile than the free amine.

For reactions that require the amine to act as a nucleophile, the hydrochloride salt generally needs to be neutralized with a base to deprotonate the ammonium ion and regenerate the free amine. gla.ac.uk The choice of base and reaction conditions is crucial to ensure the availability of the reactive free amine. The equilibrium between the protonated and unprotonated forms can be manipulated by adjusting the pH of the reaction medium. gla.ac.uk This is a critical consideration in designing synthetic routes involving amine hydrochloride salts.

Stability and Dissociation Behavior in Diverse Solvent Systems

The stability and dissociation of 1-benzofuran-4-amine hydrochloride are influenced by the solvent system it is in. As a salt of a weak base, its dissociation in a solvent is governed by the equilibrium between the protonated amine (the hydrochloride salt) and the free amine, which is influenced by the solvent's polarity, proticity, and pH.

In less polar or aprotic solvents, the solubility and dissociation are expected to be significantly lower. The stability of related benzofuran compounds has been studied in various solvents. For example, the synthesis of benzofuran derivatives has been carried out in solvents like acetonitrile, toluene, and dimethylformamide (DMF), indicating the stability of the benzofuran ring system under these conditions. nih.govresearchgate.netacs.org The choice of solvent can also influence reaction pathways; for instance, different solvents can affect the rate and selectivity of reactions involving the benzofuran moiety. maastrichtuniversity.nl

The table below summarizes the expected solubility and dissociation behavior of 1-Benzofuran-4-amine hydrochloride in different solvent types, based on general chemical principles and information from related compounds.

| Solvent Type | Examples | Expected Solubility | Expected Dissociation | Rationale |

| Polar Protic | Water, Methanol, Ethanol | High | High | Solvents can effectively solvate both the ammonium cation and the chloride anion, driving the dissociation equilibrium forward. |

| Polar Aprotic | Acetonitrile, DMSO, DMF | Moderate to High | Moderate | Solvents can solvate the cation but are less effective at solvating the anion, leading to less dissociation compared to protic solvents. |

| Nonpolar Aprotic | Toluene, Hexane, Dichloromethane | Low | Very Low | Solvents cannot effectively solvate the ionic species, resulting in poor solubility and minimal dissociation. |

Mechanistic Investigations of this compound Reactions

Elucidation of Reaction Pathways and Intermediates

The reactions involving the 1-benzofuran-4-amine hydrochloride scaffold can proceed through various pathways, often involving key intermediates. The amino group can undergo typical reactions such as nucleophilic substitution and acylation. For example, the synthesis of benzofuran–appended 4-aminoquinazoline hybrids involves the reaction of a benzofuran amine with another molecule, showcasing the reactivity of the amino group. nih.gov

The benzofuran ring itself can participate in several transformations. Mechanistic studies on the formation of benzofurans often highlight key intermediates. For instance, in the synthesis of benzofurans from o-alkynylphenols, σ-vinyl- and σ-arylpalladium complexes are generated in situ as key intermediates. acs.org Another example is the formation of an o-quinone methide as a postulated key intermediate in the cascade process for constructing a benzofuran moiety. organic-chemistry.org

In the context of reductive functionalization of nitro compounds, which can be precursors to amines like 1-benzofuran-4-amine, mechanistic studies have identified nitroso intermediates and on-cycle iron hydride species as key catalytic intermediates. cardiff.ac.uk These studies, while not directly on 1-benzofuran-4-amine hydrochloride, provide a framework for understanding the types of intermediates that could be involved in its reactions.

The following table outlines some potential reaction pathways and the likely intermediates for reactions starting with or involving the 1-benzofuran-4-amine moiety.

| Reaction Type | Reagents/Conditions | Key Intermediates | Product Type |

| N-Acylation | Acyl chloride, base | N-acylated benzofuran amine | Amide |

| N-Alkylation | Alkyl halide, base | N-alkylated benzofuran amine | Secondary or tertiary amine |

| Reductive Amination | Ketone/aldehyde, reducing agent | Imine/Iminium ion | N-substituted benzofuran amine |

| Palladium-catalyzed cross-coupling | Aryl halide, Pd catalyst, base | Organopalladium complexes | N-aryl benzofuran amine |

| Electrophilic Aromatic Substitution on Benzofuran Ring | Electrophile (e.g., Br₂) | Wheland intermediate (arenium ion) | Substituted benzofuran |

Kinetic Studies and Determination of Rate Determinants

Kinetic studies are crucial for understanding the factors that control the speed of chemical reactions. For reactions involving 1-benzofuran-4-amine hydrochloride, the rate-determining step can vary depending on the specific transformation.

In reactions where the amine acts as a nucleophile, the rate can be influenced by the concentration of the reactants and the basicity of the amine. For instance, in aminolysis reactions, the rate is often dependent on the concentration of both the amine and the electrophile. maastrichtuniversity.nl

Kinetic studies on the reactions of quinones, which share some structural similarities with benzofurans in terms of their aromatic and heterocyclic nature, have shown that the rates of polar reactions can be described by an equation involving nucleophile-specific and electrophile-specific parameters. uni-muenchen.de This suggests that the nucleophilicity of the amine in 1-benzofuran-4-amine hydrochloride would be a key determinant of its reaction rates in nucleophilic additions.

In the context of enzyme-catalyzed reactions, kinetic resolution studies of chiral amines have demonstrated that the rate and enantioselectivity are highly dependent on the enzyme and reaction conditions. mdpi.com For example, the enzymatic kinetic resolution of 1-phenylethylamine (B125046) showed that the reaction stopped near 50% conversion, indicating high enantiospecificity. mdpi.com

The table below summarizes factors that could influence the reaction rates of 1-Benzofuran-4-amine hydrochloride in different reaction types.

| Reaction Type | Potential Rate-Determining Step | Key Influencing Factors |

| N-Acylation | Nucleophilic attack of the amine on the acylating agent | Basicity of the amine, electrophilicity of the acylating agent, solvent polarity |

| Reductive Amination | Formation of the imine/iminium ion or hydride transfer | pH of the reaction medium, steric hindrance around the carbonyl group and the amine |

| Palladium-catalyzed cross-coupling | Oxidative addition, transmetalation, or reductive elimination | Nature of the catalyst, ligand, base, and solvent |

| Enzymatic Reactions | Formation of the enzyme-substrate complex or the chemical transformation step | Enzyme concentration, substrate concentration, temperature, pH |

Catalytic Transformations Involving the Benzofuran Moiety

The benzofuran moiety is a versatile scaffold for various catalytic transformations, leading to a wide array of functionalized derivatives. nih.gov These transformations often employ transition metal catalysts, such as palladium, copper, rhodium, and iron.

Palladium-catalyzed reactions are particularly prevalent in benzofuran chemistry. Sonogashira coupling of o-alkynylphenols with aryl or vinyl halides is a common method for synthesizing 2-substituted and 2,3-disubstituted benzofurans. acs.orgrsc.org The mechanism typically involves a catalytic cycle of oxidative addition, alkyne insertion, and reductive elimination.

Copper catalysis is also significant, often used in conjunction with palladium in Sonogashira reactions or independently in cyclization reactions. nih.gov For example, CuI-catalyzed coupling of 1-bromo-2-iodobenzenes with β-keto esters leads to 2,3-disubstituted benzofurans through a domino C-C and C-O bond formation. organic-chemistry.org

Rhodium catalysts have been employed for the chemodivergent synthesis of benzofuran skeletons through arylation and subsequent cyclization of propargyl alcohols with aryl boronic acids. nih.gov Iron catalysis has been utilized for the synthesis of benzo[b]furans via intramolecular C–O bond formation. acs.org

Furthermore, organocatalysis has emerged as a powerful tool for the enantioselective synthesis of benzofuran derivatives. For instance, chiral guanidines have been used to catalyze the asymmetric [4 + 1] cyclization of benzofuran-derived azadienes with 3-chlorooxindoles. acs.org

The following table provides examples of catalytic transformations involving the benzofuran core.

| Catalyst Type | Reaction Type | Substrates | Products |

| Palladium | Sonogashira Coupling/Cyclization | o-Alkynylphenols, Aryl/Vinyl Halides | 2-Substituted and 2,3-Disubstituted Benzofurans |

| Copper | Domino C-C/C-O Coupling | 1-Bromo-2-iodobenzenes, β-Keto Esters | 2,3-Disubstituted Benzofurans |

| Rhodium | Arylation/Cyclization | Propargyl Alcohols, Aryl Boronic Acids | Benzofuran Skeletons |

| Iron | Intramolecular C–O Bond Formation | 1-(2-Haloaryl)ketones | Benzo[b]furans |

| Chiral Guanidine (Organocatalyst) | Asymmetric [4 + 1] Cyclization | Benzofuran-derived Azadienes, 3-Chlorooxindoles | Chiral Spirooxindole Frameworks |

Rearrangement Reaction Mechanisms

Rearrangement reactions provide a powerful synthetic tool for accessing complex molecular architectures from simpler precursors. In the context of benzofuran chemistry, several types of rearrangements have been reported.

A notable example is the rearrangement of a benzopyran group to a benzofuran group, which offers a novel synthetic pathway to benzofuran derivatives. semanticscholar.org This particular rearrangement was observed during the synthesis of coumarins and was proposed to proceed through a specific, though not fully detailed, mechanism. semanticscholar.org

Another important rearrangement is the researchgate.netresearchgate.net-sigmatropic rearrangement, which is a key step in the oxa-variant of the Fischer indole (B1671886) synthesis to form the benzofuran ring. rsc.org This reaction involves the thermal or acid-catalyzed rearrangement of an O-aryl oxime ether.

The Beckmann rearrangement of oximes derived from 7-acetyl–substituted 2-aryl-5-bromobenzofurans has been used to synthesize benzofuran-appended quinazolines. nih.gov This rearrangement typically involves the treatment of an oxime with an acid or acid chloride to convert the hydroxyl group into a good leaving group, followed by the migration of the group anti to the leaving group.

Furthermore, rearrangement and cyclization of 2-hydroxybenzophenones with the Corey-Chaykovsky reagent have been reported as a method for synthesizing 2-substituted 1-benzofurans. jocpr.com

The table below summarizes some rearrangement reactions relevant to the synthesis and modification of the benzofuran scaffold.

| Rearrangement Type | Starting Material | Key Intermediate/Transition State | Product |

| Benzopyran to Benzofuran | Benzopyran derivative | Not specified | Benzofuran derivative |

| researchgate.netresearchgate.net-Sigmatropic Rearrangement | O-Aryl oxime ether | Six-membered cyclic transition state | Benzofuran |

| Beckmann Rearrangement | Benzofuran-derived oxime | Nitrilium ion | N-Substituted amide |

| Corey-Chaykovsky Rearrangement/Cyclization | 2-Hydroxybenzophenone | Ylide adduct | 2-Substituted 1-benzofuran |

Derivatization Strategies and Analogue Synthesis from 1 Benzofuran 4 Amine;hydrochloride

Structural Modifications of the Amine Moiety

The primary amine group of 1-benzofuran-4-amine is a prime site for a variety of chemical transformations, allowing for the introduction of a wide range of functional groups. These modifications can significantly alter the molecule's physicochemical properties.

N-Alkylation and N-Acylation Protocols

N-Alkylation of the amino group can be achieved through several methods. Reaction with alkyl halides in the presence of a base is a common approach to introduce alkyl substituents. For instance, treatment with 1-(3-chloropropyl)piperidine (B110583) hydrochloride in the presence of sodium hydride, potassium carbonate, and potassium iodide can yield N-alkylated products. nih.gov Another strategy involves reductive amination, where the amine is reacted with an aldehyde or ketone in the presence of a reducing agent like sodium borohydride.

N-Acylation introduces an acyl group to the amine, forming an amide linkage. This is readily accomplished by reacting 1-benzofuran-4-amine with acyl chlorides or anhydrides. For example, reaction with acetic anhydride (B1165640) can yield the corresponding N-acetyl derivative. researchgate.net This modification has been shown to be a valuable strategy in medicinal chemistry, as acetylation of a similar benzofuran (B130515) amine resulted in a significant improvement in inhibitory activity in a biological screen. acs.org The use of coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) with a carboxylic acid also provides a mild and efficient route to N-acylated products. nih.gov

| Reagent/Condition | Product Type | Reference |

| Alkyl halide, Base | N-Alkylamine | nih.gov |

| Aldehyde/Ketone, Reducing Agent | N-Alkylamine | mdpi.com |

| Acyl chloride/Anhydride | N-Acylamide | researchgate.netacs.org |

| Carboxylic acid, DCC | N-Acylamide | nih.gov |

Synthesis of Amides and Sulfonamides

The synthesis of a broad range of amides can be achieved by reacting 1-benzofuran-4-amine with various carboxylic acids and their derivatives. The use of peptide coupling reagents facilitates the formation of the amide bond under mild conditions. bohrium.comresearchgate.net For instance, new series of amide derivatives of substituted 3-methyl-benzofuran-2-carboxylic acid have been synthesized by reacting with aryl hydrazides and aryl hydrazines. bohrium.com

Sulfonamides are another important class of derivatives that can be synthesized from the primary amine. This is typically achieved by reacting 1-benzofuran-4-amine with a sulfonyl chloride in the presence of a base. researchgate.netnih.govresearchgate.net This reaction is versatile, allowing for the introduction of a wide array of aryl or alkylsulfonyl groups, leading to compounds with diverse biological activities. The formation of the sulfonamide linkage is confirmed by characteristic bands in the infrared spectrum. nih.gov

| Reagent | Product Type | Reference |

| Carboxylic acid, Coupling agent | Amide | bohrium.comresearchgate.net |

| Sulfonyl chloride, Base | Sulfonamide | researchgate.netnih.govresearchgate.net |

Formation of Complex Amines and Quaternary Ammonium (B1175870) Salts

Further elaboration of the amine functionality can lead to more complex structures. For example, after an initial N-alkylation, the resulting secondary or tertiary amine can undergo further reactions.

The formation of quaternary ammonium salts is a common derivatization for tertiary amines. nih.govwikipedia.org This is typically achieved through the Menschutkin reaction, which involves the alkylation of a tertiary amine with an alkyl halide. nih.govwikipedia.org Therefore, a two-step process involving exhaustive alkylation of the primary amine of 1-benzofuran-4-amine, for instance with methyl iodide, would first yield the tertiary amine, which can then be quaternized to form the corresponding quaternary ammonium salt. libretexts.org These salts are permanently charged, a feature that can be exploited to modify the solubility and biological profile of the parent molecule.

Substitutions on the Benzofuran Ring System

The benzofuran ring itself is amenable to electrophilic substitution reactions, allowing for the introduction of various substituents at different positions, which can influence the electronic properties and steric profile of the molecule.

Halogenation Reactions at Various Positions

Halogenation of the benzofuran ring can introduce chlorine, bromine, or iodine atoms. Bromination of benzofuran with bromine can lead to 2,3-dibromobenzofuran. chempedia.info The introduction of halogens can significantly impact the biological activity of benzofuran derivatives. nih.govresearchgate.net For example, a bromine atom on the C-5 position of a benzofuran ring has been found to impart significant biological activity. tandfonline.com Decarboxylative halogenation is another method for introducing halogens onto the ring. acs.org The regioselectivity of halogenation can be controlled by the reaction conditions and the directing effects of existing substituents.

| Reagent | Position(s) | Product | Reference |

| Bromine | 2, 3 | 2,3-Dibromobenzofuran | chempedia.info |

| N-Bromosuccinimide | 2 | 2-Bromobenzofuran | chempedia.info |

| Iodine, Nitric Acid | 2 | 2-Iodobenzofuran | chempedia.info |

Introduction of Alkyl and Aryl Substituents

Alkylation of the benzofuran ring can be achieved through Friedel-Crafts type reactions or by using organometallic reagents. Iron-catalyzed C-H alkylation has been reported for the C2-position of benzofurans. nih.govresearchgate.net Acetals have also been shown to be effective alkylating agents in the presence of a catalyst. sioc-journal.cn

Arylation of the benzofuran ring, particularly at the C2-position, is a well-established transformation often catalyzed by palladium. nih.govnih.gov Direct arylation using aryl bromides or iodides provides a straightforward route to 2-arylbenzofurans. nih.govnsf.govacs.org Various palladium catalysts and reaction conditions have been developed to achieve this transformation with a range of functional group tolerance. nih.govnih.gov

| Reaction Type | Position | Catalyst/Reagents | Reference |

| C-H Alkylation | 2 | Iron catalyst, Activated alkyl halides | nih.govresearchgate.netresearchgate.net |

| Direct Arylation | 2 | Palladium catalyst, Aryl bromide/iodide | nih.govnih.govnsf.govacs.org |

Functionalization at Remote Positions of the Benzofuran Ring

While the amino group at C4 and the furan (B31954) ring (C2, C3) are common sites for derivatization, modifying the more distant C5, C6, and C7 positions of the benzene (B151609) portion of the benzofuran ring presents unique challenges and opportunities. These remote functionalizations are crucial for fine-tuning the electronic and steric properties of the molecule.

Strategies for remote C-H functionalization often rely on transition-metal-catalyzed reactions. Palladium catalysis, in particular, has been instrumental in activating otherwise inert C-H bonds. um.es Methodologies involving σ-alkyl-Pd(II) intermediates can facilitate the activation of remote C(sp2)–H bonds through intramolecular cascade reactions. um.es For instance, a palladium catalyst can coordinate to a directing group or an existing functional group, bringing the metal center in proximity to a remote C-H bond, thereby enabling its functionalization. While not directly demonstrated on 1-benzofuran-4-amine, the principles of directed C-H activation are broadly applicable.

Another approach involves leveraging the inherent reactivity of the benzofuran system. For example, electrophilic substitution reactions on the benzene ring can be directed to the C5 and C7 positions, which are ortho and para to the activating oxygen atom of the furan ring, although the directing effect of the C4-amino group must also be considered.

Recent advances in catalysis have also explored remote functionalization through chain-walking or isomerization mechanisms. A palladium-hydride catalyst can facilitate the migration of a double bond along an alkyl chain to a desired position for subsequent functionalization. acs.org While typically applied to alkyl chains, the concept of catalyst-guided remote functionalization is an active area of research that could be adapted to aromatic systems like benzofuran.

Formation of Fused and Spiro-Heterocyclic Systems Incorporating the Benzofuran Scaffold

Building upon the core 1-benzofuran structure, the synthesis of more complex polycyclic and spirocyclic systems opens up new avenues for creating three-dimensionally diverse molecules.

Annulation, or ring-forming, reactions are a powerful tool for constructing fused heterocyclic systems. These reactions can be designed to build additional rings onto the benzofuran scaffold, resulting in complex polycyclic aromatic or heteroaromatic structures.

Transition-metal catalysis is frequently employed to facilitate these transformations. sioc-journal.cn For example, tandem reactions like an intermolecular Suzuki coupling followed by an intramolecular Buchwald-Hartwig type coupling can be used to fuse new rings onto the benzofuran core. clockss.org A notable example is the synthesis of a benzofuran-fused 1-azaazulene derivative from 2-chloro-3-iodo-1-azaazulene and 2-hydroxyphenylboronic acid pinacolate. clockss.org

Cascade reactions provide an efficient route to dibenzofurans and other fused systems. A double 1,4-conjugate addition followed by an intramolecular annulation cascade between propargylamines and imidazolium (B1220033) methylides has been reported for the synthesis of structurally diverse dibenzofurans under transition-metal-free conditions. nih.gov This method offers good functional group tolerance, which is essential when working with substituted precursors like 1-benzofuran-4-amine.

The following table summarizes selected annulation strategies for creating fused benzofuran systems.

| Reaction Type | Reagents/Catalyst | Fused System Formed | Key Features | Reference |

| Tandem Suzuki/Buchwald-Hartwig Coupling | 2-Hydroxyphenylboronic acid pinacolate, PdCl2(PPh3)2 | Benzofuran fused 1-azaazulene | One-pot synthesis of a tetracyclic system. | clockss.org |

| Hauser–Kraus Annulation | Sulfonylphthalide, o-hydroxychalcones | Fused and spiro-heterocycles | Multicascade process involving Michael addition and Dieckmann cyclization. | acs.org |

| Double 1,4-Addition/Annulation Cascade | Propargylamines, Imidazolium methylides | Dibenzofurans | Transition-metal-free, proceeds under bench-top air atmosphere. | nih.gov |

| Dehydrative C-H Alkenylation/Annulation | Phenols, Diols, Cationic Ru-H complex | Benzofurans | Employs inexpensive starting materials, liberates only water as a byproduct. | organic-chemistry.org |

Table 1: Examples of Annulation Reactions for Fused Benzofuran Synthesis. This interactive table provides examples of different annulation reactions used to create fused heterocyclic systems based on the benzofuran scaffold.

Spiro compounds, which feature two rings connected by a single common atom, introduce significant three-dimensional complexity. The benzofuran scaffold can be incorporated into spiro-heterocyclic systems through various cyclization strategies.

The synthesis of spiro-isobenzofuran compounds has been achieved through a one-pot condensation reaction of ninhydrin (B49086) with aminonaphthoquinones, followed by oxidative cleavage. nih.gov Another strategy involves the Hauser–Kraus annulation of sulfonylphthalide with o-hydroxychalcones, which can yield spiro-lactones through a series of cyclizations and rearrangements. acs.org

Below is a table detailing methods for the synthesis of benzofuran-containing spiro compounds.

| Spiro System | Synthetic Strategy | Key Reagents | Key Features | Reference |

| Spiro[1-benzofuran-2,4'-piperidine]-3-one | Multistep synthesis | N-Boc-4-piperidone | Creates a versatile scaffold for library synthesis. | rsc.org |

| Spiro-isobenzofurans | Condensation/Oxidation | Ninhydrin, 4-amino-1,2-naphthoquinones | One-pot, two-step reaction under mild conditions. | nih.gov |

| Spiro-lactones | Hauser–Kraus Annulation | Sulfonylphthalide, o-hydroxychalcones | Base-mediated process involving intramolecular cyclization. | acs.org |

| Spirooxindoles | Guanidine-catalyzed (4+1) cyclization | Benzofuran-derived azadienes, 3-chlorooxindoles | Enantioselective construction of five-membered ring-based spirooxindoles. | beilstein-journals.orgresearchgate.net |

Table 2: Synthetic Routes to Spiro Compounds Incorporating a Benzofuran Scaffold. This interactive table summarizes various synthetic strategies for producing spiro compounds that contain a benzofuran ring system.

Regioselectivity and Stereoselectivity in Derivatization Reactions

Controlling the regioselectivity (where on the molecule a reaction occurs) and stereoselectivity (the spatial arrangement of the newly formed bonds and stereocenters) is paramount in the synthesis of complex molecules derived from 1-benzofuran-4-amine hydrochloride. nih.gov

In the functionalization of the benzofuran ring, regioselectivity is often governed by the electronic nature of the existing substituents and the choice of catalyst. For instance, in the hydroheteroarylation of vinylarenes with benzofurans, the regioselectivity (branched vs. linear product) can be switched by using different nickel-ligand complexes. organic-chemistry.org The inherent electronic bias of the benzofuran ring, influenced by the oxygen atom and the C4-amino group, will direct incoming electrophiles or dictate the position of metal-catalyzed C-H activation. acs.org

Stereoselectivity is a critical consideration in the formation of fused and spiro-heterocyclic systems, where new chiral centers are often created. Asymmetric organocatalysis has emerged as a powerful tool for controlling the stereochemical outcome of these reactions. For example, chiral phosphoric acids and bifunctional squaramide or thiourea (B124793) catalysts have been used to achieve highly enantioselective [4+2] and [3+2] cycloadditions with benzofuran-derived intermediates, leading to chiral fused and spiro products. beilstein-journals.orgnih.gov The catalyst typically works by activating both reaction partners through hydrogen bonding, organizing them in a chiral environment that favors the formation of one enantiomer over the other. beilstein-journals.org

In nickel-catalyzed ring-opening reactions of benzofurans, high E/Z selectivity for the resulting o-alkenylphenols can be achieved, demonstrating control over the geometry of the newly formed double bond. chinesechemsoc.org The development of catalytic systems that can precisely control both the position and the three-dimensional arrangement of functional groups is a key focus in the derivatization of scaffolds like 1-benzofuran-4-amine.

Advanced Characterization and Spectroscopic Analysis of 1 Benzofuran 4 Amine;hydrochloride and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical structure, connectivity, and three-dimensional arrangement of molecules. wikipedia.orgresearchgate.net For complex organic compounds like 1-Benzofuran-4-amine;hydrochloride and its derivatives, a combination of one-dimensional and two-dimensional NMR techniques is employed for a comprehensive analysis. researchgate.netwalisongo.ac.id

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis

¹H NMR spectroscopy provides information on the chemical environment of protons within a molecule. The chemical shifts, coupling constants (J-coupling), and multiplicity of the signals reveal the connectivity of protons. libretexts.org In the context of benzofuran (B130515) derivatives, the aromatic protons typically appear in the downfield region of the spectrum, while protons of alkyl or amine groups are found in the upfield region. scribd.commdpi.comresearchgate.net For instance, in the ¹H NMR spectrum of propyl acetate (B1210297), the methyl group attached to the carbonyl is a singlet as it has no neighboring protons to couple with. libretexts.org The analysis of these spectra is crucial for confirming the substitution pattern on the benzofuran ring and any modifications to the amine group.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation

¹³C NMR spectroscopy is used to determine the carbon framework of a molecule. Each unique carbon atom in the molecule gives a distinct signal, providing a count of the non-equivalent carbons. The chemical shifts in a ¹³C NMR spectrum indicate the type of carbon atom (e.g., aromatic, aliphatic, carbonyl). mdpi.comchemicalbook.com For benzofuran derivatives, the carbon signals of the fused ring system and any substituents can be assigned based on their characteristic chemical shift ranges. mdpi.comrsc.org For example, the ¹³C NMR spectrum of N-benzyl-3-chloroaniline shows distinct peaks for the aromatic carbons and the benzylic carbon. rsc.org

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR techniques provide correlations between different nuclei, offering deeper insights into the molecular structure that are often not discernible from 1D spectra alone. wikipedia.orgresearchgate.netlibretexts.org

Correlation Spectroscopy (COSY): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. libretexts.orgsdsu.edu Cross-peaks in a COSY spectrum connect the signals of J-coupled protons, allowing for the tracing of proton-proton connectivity networks within the molecule. libretexts.org

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons directly bonded to heteronuclei, most commonly ¹³C. wikipedia.orgsdsu.edu This technique is highly effective for assigning which proton is attached to which carbon atom, simplifying the analysis of complex spectra. wikipedia.orgwalisongo.ac.id

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides correlations between protons and carbons that are separated by two or three bonds. sdsu.edu This is particularly useful for identifying quaternary carbons and for assembling molecular fragments by establishing long-range connectivities. sdsu.eduscience.gov

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is a through-space correlation technique that identifies protons that are in close spatial proximity, regardless of whether they are directly bonded. researchgate.netscience.gov This is crucial for determining the stereochemistry and three-dimensional structure of molecules. researchgate.net

The collective data from these advanced NMR techniques enables a detailed and unambiguous structural assignment of this compound and its derivatives. science.govnih.gov

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is a powerful analytical technique used to determine the elemental composition of a molecule with high accuracy and precision. scispace.comnih.gov It provides an exact mass measurement, which can be used to calculate the molecular formula. rsc.org

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique that is particularly well-suited for the analysis of polar and thermally labile molecules, such as the hydrochloride salt of 1-Benzofuran-4-amine. mdpi.comresearchgate.net In ESI-MS, the sample is dissolved in a solvent and sprayed through a charged capillary, generating protonated or deprotonated molecular ions. researchgate.net The high-resolution measurement of the mass-to-charge ratio (m/z) of these ions allows for the determination of the exact molecular weight and, consequently, the elemental formula of the compound. rsc.org For example, the HRMS (ESI) for a derivative of benzofuran was calculated as C18H13N6 [M+H]+ 313.1202, with the found value being 313.1204, confirming its elemental composition. rsc.org

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment